molecular formula C18H24N6O2 B11048007 Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11048007
M. Wt: 356.4 g/mol
InChI Key: VEQTYPIAQUIIKF-UHFFFAOYSA-N
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Description

ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of tetraazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates.

Industrial Production Methods

the principles of green chemistry, such as environmental safety, atom economy, and efficiency, are often applied in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of cell cycle progression and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetraazolopyrimidine derivatives, such as ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate .

Uniqueness

ETHYL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethylamino group, for example, enhances its solubility and bioavailability, making it a more effective compound in certain applications.

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H24N6O2/c1-5-23(6-2)14-10-8-13(9-11-14)16-15(17(25)26-7-3)12(4)19-18-20-21-22-24(16)18/h8-11,16H,5-7H2,1-4H3,(H,19,20,22)

InChI Key

VEQTYPIAQUIIKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OCC

Origin of Product

United States

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